molecular formula C26H29ClN6O5S B612050 CKD-516 CAS No. 1240321-53-2

CKD-516

カタログ番号: B612050
CAS番号: 1240321-53-2
分子量: 573.1 g/mol
InChIキー: FIAUXCMEQTWLQZ-FTBISJDPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Contextualization within Vascular Disrupting Agent (VDA) and Tubulin Inhibitor Research

Tumor growth is critically dependent on the formation of new blood vessels (angiogenesis) and the maintenance of existing tumor vasculature to supply oxygen and nutrients. While anti-angiogenic therapies aim to prevent the formation of new vessels, vascular disrupting agents (VDAs) target the already established tumor vasculature, causing rapid shutdown of blood flow, leading to tumor ischemia and necrosis plos.org. This approach offers a distinct strategy in cancer treatment plos.org.

Tubulin-binding agents represent a class of anti-cancer drugs that interfere with microtubule assembly, essential components of the cytoskeleton involved in cell division and structure iiarjournals.org. These agents can induce cell cycle arrest and apoptosis in cancer cells researchgate.net. A new class of tubulin-binding agents, including VDAs, has been developed to target microtubules not only in cancer cells but also in the endothelial cells of tumor vessels nih.gove-crt.org.

CKD-516 belongs to this class of tubulin-binding agents that function as VDAs. Its active form, S-516, is a potent inhibitor of tubulin polymerization nih.govacs.org. This inhibition leads to the depolarization of microtubules and disorganization of the cytoskeleton in endothelial cells of tumor vessels, resulting in changes in cell shape, increased vascular permeability, and ultimately, inhibition of blood flow and vasoconstriction within the tumor nih.gove-crt.org.

Rationale for Investigating this compound as a Preclinical Candidate

The rationale for investigating this compound as a preclinical candidate stems from its potent in vitro activity and its dual mechanism of action. S-516, the active drug of this compound, has demonstrated potent cytotoxicity against various cancer cell lines, including those overexpressing P-glycoprotein, which are often resistant to conventional chemotherapy researchgate.netnih.govacs.org. The induction of cell cycle arrest at the G2/M phase is a key mechanism of action associated with its strong inhibition of tubulin polymerization researchgate.netnih.govacs.org.

Furthermore, as a VDA, this compound selectively targets the aberrant tumor vasculature while sparing normal blood vessels, such as those in the kidneys and liver researchgate.net. This selective action is a significant advantage, potentially leading to reduced systemic toxicity compared to agents that broadly affect vasculature researchgate.net. The ability of this compound to disrupt the established tumor blood supply leads to rapid tumor ischemia and subsequent necrosis, particularly in the central, poorly perfused regions of tumors plos.orgiiarjournals.orgnih.gov.

The development of this compound as a water-soluble prodrug of S-516 aimed to improve its in vivo efficacy and pharmaceutical properties researchgate.netacs.org. This prodrug strategy enhances its potential for systemic administration and delivery to the tumor site researchgate.netacs.org.

Overview of Preclinical Research Trajectory of this compound

The preclinical research trajectory of this compound has involved a series of in vitro and in vivo studies to evaluate its cytotoxic effects, mechanism of action, and antitumor efficacy in various cancer models.

In vitro studies with S-516 demonstrated its superiority in cytotoxicity and tubulin polymerization inhibition compared to related compounds aacrjournals.org. S-516 induced G2-M arrest and apoptosis in cancer cells at lower concentrations aacrjournals.org. Studies using human umbilical vein endothelial cells (HUVECs) confirmed that this compound selectively disrupts the tubulin component of the endothelial cytoskeleton nih.govresearchgate.net.

In vivo studies using murine and human xenograft models have shown marked antitumor efficacy of this compound against a range of solid tumors, including murine CT26 and 3LL tumors, and human HCT116 and HCT15 xenografts researchgate.netnih.gove-crt.orgacs.org. This compound demonstrated significant tumor growth inhibition in various human xenograft models such as HCT116, A549, HT29, CX1, and MKN45 aacrjournals.org. Notably, it also showed efficacy in drug-resistant cell lines like HCT15, where paclitaxel was ineffective aacrjournals.org.

Preclinical studies also investigated the combination of this compound with conventional chemotherapy agents, demonstrating enhanced antitumor effects researchgate.netnih.gove-crt.org. For instance, this compound augmented the antitumor activity of gemcitabine and doxorubicin in lung cancer and hepatocellular carcinoma xenografts, respectively iiarjournals.orgresearchgate.net. Histopathological examination of tumors treated with this compound revealed extensive central necrosis, characteristic of VDA activity iiarjournals.org.

Dynamic contrast-enhanced MRI (DCE-MRI) studies in rabbit VX2 tumor models further supported the antivascular effect of this compound, showing a significant decrease in vascular parameters like K-trans and IAUGC, indicative of reduced blood flow and permeability within the tumor nih.gov. These vascular changes were observed to precede metabolic changes plos.org.

Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) studies in rats and dogs indicated that this compound is rapidly converted to its active metabolite S-516 in plasma aacrjournals.orgresearchgate.net. These studies also explored its potential for oral administration, suggesting acceptable oral bioavailability in rats aacrjournals.orgresearchgate.net.

The promising preclinical data, highlighting this compound's potent cytotoxicity, selective vascular disrupting activity, and efficacy in various tumor models, including drug-resistant ones, provided the basis for its advancement to clinical trials nih.govaacrjournals.org.

Here are some examples of preclinical data findings:

Tumor Model (Mouse)This compound Dose (mg/kg)Administration ScheduleTumor Growth Inhibition Rate (IR)Reference
CT26 (murine)5Q4D x 4 (ip)33% aacrjournals.org
CT26 (murine)10Q4D x 4 (ip)54% aacrjournals.org
CT26 (murine)20Q4D x 4 (ip)83% aacrjournals.org
LLC (murine)5Q4D x 4 (ip)47% aacrjournals.org
LLC (murine)10Q4D x 4 (ip)69% aacrjournals.org
LLC (murine)20Q4D x 4 (ip)81% aacrjournals.org
HCT116 (human xenograft)10Q4D x 4 (ip)61% aacrjournals.org
HCT15 (human xenograft)10Q4D x 4 (ip)69% aacrjournals.org

This table illustrates the dose-dependent antitumor activity observed with this compound in various preclinical models.

Parameter (Rabbit VX2 Tumor)Change at 4 hours post-CKD-516 (0.7 mg/kg)Change at 24 hours post-CKD-516 (0.7 mg/kg)Reference
K-trans-39.9%-32.2% nih.gov
IAUGC-45.0%-36.5% nih.gov

This table summarizes the changes in vascular parameters measured by DCE-MRI in a rabbit tumor model after this compound administration, indicating rapid vascular disruption.

特性

IUPAC Name

(2S)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O5S.ClH/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4;/h6-14,22H,27H2,1-5H3,(H,30,31,34);1H/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAUXCMEQTWLQZ-FTBISJDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154196
Record name CKD-516
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240321-53-2
Record name CKD-516
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240321532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CKD-516
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALECOBULIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J9QE0TM5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Ckd-516 at the Molecular and Cellular Level

Elucidation of Tubulin Binding and Polymerization Inhibition by CKD-516 and its Active Metabolite (S-516)

This compound and its active metabolite, S516, exert their cellular effects by interacting with tubulin, a key component of microtubules. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. By disrupting microtubule dynamics, this compound interferes with these vital functions.

Interaction with Tubulin Binding Sites (e.g., Colchicine Binding Site of β-Tubulin)

Research indicates that the active metabolite, S516, targets the colchicine binding site on β-tubulin researchgate.netnih.govresearchgate.net. This interaction is crucial for its mechanism of action as a tubulin polymerization inhibitor. The binding of S516 to this specific site on β-tubulin prevents the proper assembly of tubulin dimers into microtubules.

Concentration-Dependent Inhibition of Tubulin Polymerization

S516 has been shown to inhibit tubulin polymerization in a concentration-dependent manner medchemexpress.com. This means that as the concentration of S516 increases, its inhibitory effect on the formation of microtubules becomes stronger. Studies have reported an IC50 value of 4.3 μM for S516 in inhibiting tubulin polymerization medchemexpress.com. This concentration-dependent inhibition disrupts the dynamic equilibrium between tubulin dimers and microtubules, leading to microtubule depolymerization and the disruption of the cellular microtubule network aacrjournals.org.

Cellular Responses and Cell Cycle Perturbations Induced by this compound

The disruption of microtubule dynamics by this compound and S516 triggers significant cellular responses, most notably affecting the cell cycle.

Mechanisms of G2/M Phase Cell Cycle Arrest

A prominent effect of this compound and its active metabolite S516 is the induction of cell cycle arrest at the G2/M phase medchemexpress.comacs.orgnih.govnih.gov. This arrest is a direct consequence of the inhibited tubulin polymerization and the resulting disruption of microtubule spindle formation, which is essential for successful mitosis (M phase). Cells are halted at this checkpoint as they are unable to properly segregate their chromosomes.

Studies using flow cytometry have demonstrated that S516 causes a significant accumulation of cells in the G2/M phase. For instance, in HL60 cells treated with 30 nM S516 for 16 hours, approximately 70% of cells were found in the G2/M phase, compared to 12% in untreated control cells medchemexpress.com. This accumulation in G2/M is associated with a concomitant decrease in the cell population in the G0/G1 phase medchemexpress.com.

Induction of Cellular Apoptosis and Related Pathways

In addition to causing cell cycle arrest, this compound also leads to the induction of cellular apoptosis, or programmed cell death. This is considered a dual mechanism of action for tubulin polymerization inhibitors like this compound, contributing to their anticancer properties medchemexpress.comacs.orgnih.gov. The prolonged G2/M arrest due to microtubule dysfunction can activate apoptotic pathways.

Role of Endoplasmic Reticulum (ER) Stress Pathways

Recent research highlights the involvement of endoplasmic reticulum (ER) stress pathways in the apoptotic effects of this compound, particularly its active metabolite S516, in certain cancer cell types, such as lung cancer cells nih.govresearchgate.net. S516 has been shown to increase ER stress and induce the generation of reactive oxygen species (ROS) originating from both mitochondria and the ER in lung cancer cells nih.gov. The induction of ER stress, potentially coupled with oxidative stress, can trigger a cascade of events leading to apoptosis. This suggests that ER stress is one of the key intracellular pathways contributing to cell death induced by this compound via microtubule disruption nih.gov.

Here is a table summarizing some key research findings related to S516's effects on cell cycle and tubulin polymerization:

EffectCompoundCell LineConcentrationTimeObservationCitation
Cell Cycle Arrest (G2/M)S516HL6030 nM16 h~70% of cells in G2/M vs 12% in control medchemexpress.com
Tubulin Polymerization InhibitionS516In vitro4.3 μM (IC50)-Inhibits tubulin polymerization medchemexpress.com
Cell Cycle Arrest (G2/M)S516HCT15--Induces G2/M arrest medchemexpress.comacs.orgnih.gov
Tubulin Polymerization InhibitionS516---Strong inhibition of tubulin polymerization medchemexpress.comacs.orgnih.gov
ER Stress InductionS516Lung Cancer Cells--Increased ER stress nih.govresearchgate.net
ROS GenerationS516Lung Cancer Cells--Induced ROS from mitochondria and ER nih.gov

Generation of Reactive Oxygen Species (ROS)

Studies have indicated that this compound can induce the generation of reactive oxygen species (ROS). In lung cancer cells, S516, an active metabolite of this compound, was shown to increase endoplasmic reticulum (ER) stress and induce ROS generation by mitochondria and the ER. nih.govresearchgate.net This suggests that ROS production is one of the intracellular pathways contributing to the anticancer effects of this compound, potentially via microtubule disruption in cancer cells. nih.gov

Selective Disruption of Tumor Vasculature by this compound

A key characteristic of this compound is its ability to selectively target and disrupt the aberrant vasculature found within tumors. researchgate.netnih.goviiarjournals.org This selective action is a defining feature of vascular disrupting agents. nih.goviiarjournals.org

Selective Targeting of Tumor Endothelial Cells

This compound selectively targets the endothelial cells of tumor vessels. researchgate.netnih.goviiarjournals.org This selectivity is attributed to differences between the structural integrity of normal and tumor vessels. While the structural integrity of normal vessels relies on both microtubules and actin microfilaments, the integrity of immature tumor vessels primarily relies on microtubules, as actin microfilaments are not well-developed. iiarjournals.org this compound has been shown to selectively disrupt microtubules without significantly affecting actin. iiarjournals.org Immunofluorescence staining on human umbilical vein endothelial cells (HUVECs) demonstrated that this compound selectively disrupted the tubulin component of the endothelial cytoskeleton. nih.gov

Mechanisms of Tumor Blood Flow Occlusion

The disruption of tubulin polymerization in tumor endothelial cells by this compound leads to a cascade of events that result in the occlusion of tumor blood flow. researchgate.netnih.govacs.org By blocking tubulin polymerization, this compound destroys the aberrant tumor vasculature. researchgate.netnih.gov This intracellular process leads to a rapid decrease in blood flow and nutrient supply to the tumor. researchgate.netnih.gov The disruption of the endothelial cytoskeleton results in changes in endothelial cell shape, increased vascular permeability, and increased interstitial pressure, ultimately contributing to the inhibition of blood flow and vasoconstriction within the tumor. nih.gov This rapid vascular shutdown deprives the tumor of oxygen and nutrients, leading to ischemia and necrosis, particularly in the central areas of the tumor. nih.goviiarjournals.orgnih.govacs.orgcsic.es

Dynamic contrast-enhanced MRI (DCE-MRI) studies have been used to evaluate the antivascular effect of this compound. In a rabbit VX2 tumor model, serial DCE-MRI showed a significant decrease in kinetic parameters like K-trans and IAUGC following administration of this compound, indicating reduced tumor blood flow and vascular permeability. nih.govismrm.org Tumors with higher initial K-trans values, indicative of well-developed pre-existing vessels, showed a greater reduction in these parameters after this compound treatment. nih.govismrm.org

Differential Effects on Tumor Versus Normal Vasculature Integrity

A crucial aspect of this compound's action is its differential effect on tumor versus normal vasculature. Preclinical studies have indicated that this compound selectively targets tumor endothelial cells while sparing the normal vasculature of organs like the kidneys and liver. researchgate.netiiarjournals.org This selectivity is thought to be due to the inherent structural and functional differences between the chaotic and immature tumor vessels and the more organized and stable normal blood vessels. iiarjournals.orgacs.orgcsic.es Tumor vessels are often structurally and functionally abnormal, with less well-developed actin microfilaments compared to normal vessels, making them more susceptible to microtubule disruption by agents like this compound. iiarjournals.orgresearchgate.net

Data from DCE-MRI studies also support the selective effect on tumor vasculature. While tumor blood flow parameters significantly decreased after this compound treatment, normal vessels in the tumor periphery can be spared from this vascular-disrupting effect. iiarjournals.org

The following table summarizes some key findings regarding the effects of this compound on tumor vasculature parameters:

Study ModelAssessment MethodParameter ChangeTimepoint After this compoundCitation
Rabbit VX2 TumorDCE-MRISignificant decrease in K-trans and IAUGC4 h and 24 h nih.govismrm.org
Rabbit VX2 TumorDCE-MRISignificant recovery in K-trans and IAUGC48 h nih.gov
H520 Xenograft MiceHistology (CD31)Marked reduction in the number of blood vesselsAfter treatment nih.gov
Hepatocellular Carcinoma XenograftMVD (CD31 staining)Significantly decreased MVD in tumors treated with this compound and doxorubicinSeven days after treatment iiarjournals.org

This selective disruption of tumor vasculature by this compound leads to extensive central necrosis within tumors, a characteristic effect of VDAs. iiarjournals.orgnih.gov

Preclinical Pharmacological and Efficacy Studies of Ckd-516

In Vitro Anti-proliferative and Cytotoxic Studies

In vitro studies have evaluated the direct effects of CKD-516 (or its active metabolite S-516) on the proliferation and viability of various cancer cell lines and its impact on endothelial cell function.

Evaluation Across Various Cancer Cell Lines (e.g., HL60, HCT15, HCT116, A549, HT29, CX1, MKN45, H1975)

S-516, the active drug of this compound, has demonstrated potent cytotoxicity against several cancer cell lines. For instance, S-516 was found to be superior to AC7739 (the parent molecule of AC7700) in terms of cytotoxicity against the HL60 cell line, with an IC50 of 5 nM compared to 15 nM for AC7739. aacrjournals.org Studies have also shown potent cytotoxicity against cell lines such as HCT15, HCT116, A549, HT29, CX1, and MKN45. researchgate.netaacrjournals.orgacs.org The mechanism involves the induction of cell cycle arrest at the G2/M phase and strong inhibition of tubulin polymerization. nih.govresearchgate.netacs.orge-crt.orgnih.gov

Assessment of Efficacy in Drug-Resistant Cell Lines (e.g., P-glycoprotein Overexpressing Lines, Paclitaxel-Resistant Lines, EGFR-TKI Resistant Lines)

This compound has shown efficacy in drug-resistant cell lines. Its active drug, S-516, exhibits potent cytotoxicity against cancer cells, including those overexpressing P-glycoprotein, such as the HCT15 cell line. nih.govresearchgate.netacs.orge-crt.orgnih.gov In the HCT15 drug-resistant cell line, where paclitaxel was inactive, this compound demonstrated high efficacy with a tumor growth inhibition rate (IR) of 69% at a dose of 10 mg/kg in vivo. aacrjournals.org Furthermore, this compound has shown potential in treating epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitor (TKI)-resistant non-small cell lung cancer (NSCLC). This compound and docetaxel synergistically inhibited the growth of H1975 cells, which harbor an L858R/T790M double mutation of EGFR, and A549 cells with a KRAS mutation. nih.gov

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Disruption Assays

S-516 has demonstrated efficacy in disrupting the capillary-like tube formation by Human Umbilical Vein Endothelial Cells (HUVECs) in in vitro assays. aacrjournals.org This effect is consistent with its mechanism as a vascular disrupting agent. Studies using immunofluorescence staining on HUVECs have shown that this compound selectively disrupts the tubulin component of the endothelial cytoskeleton. nih.gov S516 treatment leads to the destruction of microtubules in HUVECs while actin microfilaments remain intact. researchgate.net S516 also markedly enhances the depolymerization of microtubules and decreases the amount of total tubulin protein in HUVECs, including a decrease in mRNA expression of α-tubulin and β-tubulin at early time points. nih.gov

In Vivo Efficacy Assessments in Preclinical Animal Models

Preclinical studies in animal models have evaluated the antitumor activity of this compound in both murine and human cancer models.

Murine Tumor Models (e.g., CT26, 3LL, LLC, B16BL6)

This compound has shown significant in vivo antitumor activity in various murine tumor models. In the CT26 murine colon carcinoma model, this compound demonstrated inhibition rates of 33% at 5 mg/kg, 54% at 10 mg/kg, and 83% at 20 mg/kg (administered intraperitoneally every four days for four doses). aacrjournals.org In the LLC (Lewis lung carcinoma) model, the inhibition rates were 47%, 69%, and 81% at the same respective doses. aacrjournals.org this compound was found to be more effective than AC7700 in these models, even at much higher doses of AC7700. aacrjournals.org In a lung metastasis model using murine melanoma (B16BL6) grafted into the tail vein of mice, this compound at 5 and 10 mg/kg significantly suppressed the metastasis of the tumor to the lung. aacrjournals.org this compound has also shown marked antitumor efficacy against 3LL murine tumors. nih.govresearchgate.netacs.orge-crt.orgnih.gov

Human Cancer Xenograft Models

This compound has also demonstrated high efficacy in various human xenograft models. In models utilizing HCT116, A549, HT29, CX1, and MKN45 human cancer cell lines, this compound showed significant tumor growth inhibition rates at a dose of 10 mg/kg (administered intraperitoneally every four days for four doses). The inhibition rates were 61% for HCT116, 71% for A549, 68% for HT29, 64% for CX1, and 68% for MKN45. aacrjournals.org Similar to the murine models, this compound was more effective than AC7700 in these human xenograft models. aacrjournals.org this compound also demonstrated excellent efficacy in progressive models (HCT116 and HT29) with larger initial tumor volumes. aacrjournals.org In HCT116 xenografts, this compound administered orally at 10 mg/kg or 20 mg/kg (every four days for five doses) showed tumor growth suppression with inhibition rates of 50-60%. aacrjournals.org this compound has also shown marked antitumor efficacy against HCT15 human xenografts. nih.govresearchgate.netacs.orge-crt.orgnih.gov In H460 xenografts, this compound combined with gemcitabine significantly delayed tumor growth compared to control and gemcitabine alone. nih.gov this compound has also been evaluated in an H1975 xenograft model, an EGFR-TKI-resistant NSCLC cell line, where both this compound and docetaxel monotherapy significantly decreased tumor growth, and the combination showed a significantly smaller tumor size. nih.gov

Data Tables

Below are interactive tables summarizing some of the preclinical efficacy data for this compound.

Table 1: In Vivo Antitumor Activity of this compound in Murine Tumor Models

Murine Tumor ModelThis compound Dose (mg/kg)Administration ScheduleInhibition Rate (IR)
CT265Q4D x 4, ip33%
CT2610Q4D x 4, ip54%
CT2620Q4D x 4, ip83%
LLC5Q4D x 4, ip47%
LLC10Q4D x 4, ip69%
LLC20Q4D x 4, ip81%
B16BL6 (metastasis)5ipSignificant suppression aacrjournals.org
B16BL6 (metastasis)10ipSignificant suppression aacrjournals.org

Table 2: In Vivo Antitumor Activity of this compound in Human Cancer Xenograft Models

Human Cancer Xenograft ModelThis compound Dose (mg/kg)Administration ScheduleInhibition Rate (IR)
HCT11610Q4D x 4, ip61%
A54910Q4D x 4, ip71%
HT2910Q4D x 4, ip68%
CX110Q4D x 4, ip64%
MKN4510Q4D x 4, ip68%
HCT1510Q4D x 4, ip69% aacrjournals.org
HCT11610Q4D x 5, oral50-60% aacrjournals.org
HCT11620Q4D x 5, oral50-60% aacrjournals.org

Table 3: In Vitro Cytotoxicity of S-516 (Active Metabolite of this compound)

Cell LineIC50 (S-516)IC50 (AC7739)
HL605 nM aacrjournals.org15 nM aacrjournals.org

Table 4: HUVEC Tube Disruption Assay

CompoundEffect on HUVEC Tube Formation
S-516Disruption aacrjournals.org
Colorectal Cancer Xenograft Models (e.g., HCT116, HCT15)

This compound has demonstrated marked antitumor efficacy in human colorectal cancer xenograft models, including HCT116 and HCT15. acs.orge-crt.orgresearchgate.netnih.gov The HCT15 cell line is notable as it overexpresses P-glycoprotein, indicating this compound's potential efficacy against drug-resistant tumors. acs.orge-crt.orgresearchgate.net Studies have shown significant efficacy in these models, even in progressive models with larger initial tumor volumes. aacrjournals.org this compound has also been shown to enhance the antitumor effect when administered in combination with cytotoxic chemotherapy in murine tumor models, which include colon tumors. e-crt.orgkoreamed.org

Xenograft ModelEfficacy ObservationSource
HCT116Marked antitumor efficacy e-crt.orgresearchgate.net
HCT15Marked antitumor efficacy (P-glycoprotein overexpressing) e-crt.orgresearchgate.net
Lung Cancer Xenograft Models (e.g., A549, H520)

In lung cancer xenograft models, such as H520 (lung squamous cell carcinoma) and A549, this compound has shown significant antitumor activity. nih.govaacrjournals.orgnih.govresearchgate.net Studies evaluating this compound in combination with irradiation (IR) in a lung squamous cell carcinoma xenograft model demonstrated that both short-term and long-term administration of the combination significantly reduced tumor volume and delayed tumor growth compared to monotherapy. nih.govnih.gov For instance, short-term treatment with this compound + IR (d1) significantly reduced tumor volume by more than 50%. nih.gov Long-term administration of the combination also greatly reduced the number of blood vessels and significantly enhanced tumor necrosis. nih.govnih.gov

Xenograft ModelEfficacy ObservationSource
H520Reduced tumor volume, delayed tumor growth (especially with IR combination) nih.govresearchgate.net
A549Significant efficacy (demonstrated in various human xenograft models including A549) aacrjournals.org
Hepatocellular Carcinoma Xenograft Models

Preclinical evaluation using hepatocellular carcinoma xenograft models has also demonstrated the efficacy of this compound. koreamed.orge-crt.org this compound caused necrosis in the central area of the tumor and markedly reduced CD31 expression in a hepatocellular carcinoma xenograft model. nih.govresearchgate.net Combination therapy with this compound and doxorubicin has been shown to effectively inhibit tumor growth for up to 7 days in this model. researchgate.net

Lung Metastasis Models (e.g., Murine Melanoma B16BL6)

In a lung metastasis model utilizing murine melanoma (B16BL6) cells grafted into the tail vein of mice, this compound significantly suppressed the metastasis of tumors to the lung at doses of 5 and 10 mg/kg. aacrjournals.org

Metastasis ModelEfficacy ObservationSource
Murine Melanoma B16BL6Significantly suppressed lung metastasis aacrjournals.org

Assessment of Tumor Necrosis and Hypoxia Dynamics

This compound, as a VDA, primarily affects tumor blood vessels, leading to a rapid decrease in blood flow and subsequent tumor cell death and necrosis. nih.gove-crt.orgplos.org Studies have assessed tumor necrosis using H&E staining and hypoxia using pimonidazole staining in xenograft models. nih.govnih.govresearchgate.netresearchgate.net Short-term combination treatment with this compound and irradiation has been shown to induce persistent tumor necrosis and hypoxia. nih.gov Specifically, this compound + IR (d1) caused the most extensive tumor necrosis and resulted in a significantly large hypoxic area. nih.govnih.govresearchgate.net In a hepatocellular carcinoma xenograft model, this compound caused necrosis in the central area of the tumor. nih.govresearchgate.net

Microvessel Density (MVD) Analysis in Tumor Tissues (e.g., CD31 Staining)

Microvessel density (MVD) in tumor tissues is commonly assessed using immunohistochemical staining for CD31, an endothelial cell marker. nih.govnih.govresearchgate.netresearchgate.netaacrjournals.org this compound treatment has been shown to significantly reduce the number of blood vessels in tumors. nih.govnih.govresearchgate.net In a lung squamous cell carcinoma xenograft model, treatment with this compound + IR resulted in a marked reduction in the number of blood vessels. nih.govnih.govresearchgate.net A previous study using a hepatocellular carcinoma xenograft model also reported that this compound markedly reduced CD31 expression. nih.govresearchgate.net Quantitative analysis of MVD using CD31 staining has shown a significant reduction in MVD in this compound-treated groups compared to control groups. researchgate.net

Treatment Group (Hepatocellular Carcinoma Xenograft)Mean Microvessel Density (MVD)Source
Control22.5 ± 5.3 researchgate.net
This compound14.0 ± 3.7 researchgate.net
Doxorubicin25.7 ± 5.5 researchgate.net
This compound + Doxorubicin13.6 ± 4.0 researchgate.net

Note: Data extracted from a figure caption and text, representing mean ± standard deviation.

Assessment of Tumor Necrosis and Hypoxia Dynamics

This compound, as a VDA, primarily affects tumor blood vessels, leading to a rapid decrease in blood flow and subsequent tumor cell death and necrosis. nih.gove-crt.orgplos.org Studies have assessed tumor necrosis using H&E staining and hypoxia using pimonidazole staining in xenograft models. nih.govnih.govresearchgate.netresearchgate.net Short-term combination treatment with this compound and irradiation has been shown to induce persistent tumor necrosis and hypoxia. nih.gov Specifically, this compound + IR (d1) caused the most extensive tumor necrosis and resulted in a significantly large hypoxic area. nih.govnih.govresearchgate.net In a hepatocellular carcinoma xenograft model, this compound caused necrosis in the central area of the tumor. nih.govresearchgate.net

Microvessel Density (MVD) Analysis in Tumor Tissues (e.g., CD31 Staining)

Microvessel density (MVD) in tumor tissues is commonly assessed using immunohistochemical staining for CD31, an endothelial cell marker. nih.govnih.govresearchgate.netresearchgate.netaacrjournals.org this compound treatment has been shown to significantly reduce the number of blood vessels in tumors. nih.govnih.govresearchgate.net In a lung squamous cell carcinoma xenograft model, treatment with this compound + IR resulted in a marked reduction in the number of blood vessels. nih.govnih.govresearchgate.net A previous study using a hepatocellular carcinoma xenograft model also reported that this compound markedly reduced CD31 expression. nih.govresearchgate.net Quantitative analysis of MVD using CD31 staining has shown a significant reduction in MVD in this compound-treated groups compared to control groups. researchgate.net

Treatment Group (Hepatocellular Carcinoma Xenograft)Mean Microvessel Density (MVD)Source
Control22.5 ± 5.3 researchgate.net
This compound14.0 ± 3.7 researchgate.net
Doxorubicin25.7 ± 5.5 researchgate.net
This compound + Doxorubicin13.6 ± 4.0 researchgate.net

Note: Data extracted from a figure caption and text, representing mean ± standard deviation.

Evaluation of Hypoxia-Related Protein Expression (e.g., HIF-1α, Glut-1, VEGF)

The expression levels of hypoxia-related proteins such as HIF-1α, Glut-1, and VEGF are evaluated using immunohistochemical staining to understand the impact of this compound on the tumor microenvironment. nih.govnih.govresearchgate.netresearchgate.net These proteins are involved in the maintenance of the hypoxic tumor microenvironment and angiogenesis. nih.govmdpi.com

In a lung squamous cell carcinoma xenograft model, short-term treatment with this compound + IR (d1) led to decreased expression of HIF-1α, Glut-1, and VEGF. nih.govnih.gov Conversely, long-term administration of this compound + IR significantly increased HIF-1α expression but significantly reduced VEGF expression. nih.govnih.gov this compound alone has also been shown to increase HIF-1α expression. nih.gov Changes in the expression of these proteins reflect the dynamic response of the tumor to vascular disruption and resulting hypoxia.

ProteinShort-term this compound + IR (d1) EffectLong-term this compound + IR EffectThis compound Alone EffectSource
HIF-1αDecreasedIncreasedIncreased nih.govnih.gov
Glut-1DecreasedUpregulatedUpregulated nih.gov
VEGFDecreasedReducedSimilar to vehicle nih.govnih.gov

Note: Effects are relative to control or vehicle groups.

Proliferation Marker Analysis (e.g., Ki-67 Expression)

Preclinical studies investigating the anti-tumor efficacy of this compound have included the analysis of proliferation markers, such as Ki-67, to assess the compound's impact on tumor cell proliferation. Ki-67 is a nuclear protein associated with cellular proliferation and is widely used as an immunohistochemical marker for growing cells.

In a study evaluating the anti-tumor efficacy of this compound in combination with irradiation (IR) in a xenograft mouse model of lung squamous cell carcinoma, Ki-67 expression levels were assessed using immunohistochemical staining nih.govresearchgate.netnih.govresearchgate.netresearchgate.net. The study found that treatment with this compound alone significantly reduced Ki-67 expression in tumor tissue. Specifically, 24 hours after drug administration, Ki-67 expression was lowest (16%) in mice treated with this compound alone compared to other treatment groups nih.gov.

Combination treatment with this compound and IR also led to significant decreases in Ki-67 expression nih.govresearchgate.netnih.gov. In mice treated with this compound + IR (d1 schedule), Ki-67 expression decreased significantly by 86% 72 hours post-treatment nih.gov. Similarly, in the this compound + IR (d1, 5 schedule) group, Ki-67 expression decreased significantly by 51% 72 hours post-treatment nih.gov. These findings suggest that this compound, both as a single agent and in combination with IR, effectively reduces tumor cell proliferation as indicated by decreased Ki-67 expression nih.govresearchgate.netnih.gov.

Another study investigating the anti-cancer activity of combined this compound and docetaxel in EGFR-TKI-resistant lung cancer cells (A549 and H1975) examined cell proliferation nih.gov. While this study did not explicitly mention Ki-67, it assessed the inhibition of cell proliferation and found that the combination of S516 (the active metabolite of this compound) and docetaxel more potently inhibited cell proliferation than either drug alone nih.gov. The reduced proliferation was reported to be related to cell cycle arrest in the G2/M phase induced by both S516 and docetaxel nih.gov.

The observed reduction in Ki-67 expression in preclinical models treated with this compound aligns with its proposed mechanism of action as a tubulin polymerization inhibitor and vascular disrupting agent, which can lead to cell cycle arrest and subsequent inhibition of proliferation qeios.come-crt.orgplos.org.

Below is a summary of Ki-67 expression data from the lung squamous cell carcinoma xenograft study:

Treatment GroupKi-67 Expression (% of analyzed area) - 24h post-treatmentKi-67 Expression (% decrease) - 72h post-treatment (compared to control/vehicle)
This compound alone16%Not specified (lowest expression at 24h)
IR aloneNot specifiedConsiderably diminished (4%) nih.gov
This compound + IR (d1)Not specifiedSignificantly decreased (86%, p = 0.004) nih.gov
This compound + IR (d1, 5)Not specifiedSignificantly decreased (51%, p = 0.027) nih.gov
VehicleNot specifiedNot specified

Interactive Data Table: Ki-67 Expression in Lung Squamous Cell Carcinoma Xenografts

Preclinical Combination Therapy Strategies with Ckd-516

Combination with Conventional Chemotherapeutic Agents

Preclinical research has demonstrated synergistic anti-tumor efficacy when CKD-516 is combined with various conventional chemotherapeutic agents in different cancer models. nih.govresearchgate.netresearchgate.net

Synergistic Effects with Doxorubicin in Preclinical Models

Studies in hepatocellular carcinoma (HCC) xenograft mice have shown synergistic anti-tumor efficacy when combining this compound with doxorubicin. nih.govresearchgate.netnih.gov In one study using luciferized HCC cells in mice, bioluminescence imaging (BLI) signals, indicative of tumor presence, were abruptly reduced in the combination group and remained suppressed for the 7-day observation period. nih.gov In contrast, this compound alone caused an initial decrease in BLI signals, but they recovered by seven days, while doxorubicin alone resulted in a gradual decrease over the same period. nih.gov

Histopathological examination of tumors revealed that this compound monotherapy induced extensive central necrosis, leaving viable peripheral layers. nih.gov Doxorubicin monotherapy led to mild and scattered necrosis. nih.gov However, tumors treated with the combination of this compound and doxorubicin exhibited more extensive central and peripheral necrosis, with smaller viable peripheral layers compared to the this compound group. nih.gov This suggests that the combination therapy may have additive effects, with this compound inducing rapid central necrosis and doxorubicin contributing to further peripheral necrosis and inhibiting rebound tumor growth at the periphery. iiarjournals.org The combination treatment also significantly decreased microvessel density (MVD) in tumors. iiarjournals.org

Synergistic Effects with Gemcitabine in Preclinical Models

Synergistic anti-tumor efficacy has also been observed when combining this compound with gemcitabine in preclinical models, including lung cancer xenograft mice. nih.govresearchgate.netresearchgate.net In H460 xenograft models, this compound combined with gemcitabine significantly delayed tumor growth. science.govnih.gov Compared to the control group, the combination treatment delayed tumor growth by up to 57%, and by 36% compared to gemcitabine alone. science.govnih.gov this compound, acting as a VDA, enhances anti-tumor activity when combined with chemotherapy like gemcitabine. science.govnih.gov

Synergistic Effects with Docetaxel in Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor-Resistant Lung Cancer Models

This compound has been shown to potentiate the anti-cancer activity of docetaxel against epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitor (TKI)-resistant non-small cell lung cancer (NSCLC) in preclinical models. nih.govnih.gov In vitro studies demonstrated that this compound and docetaxel synergistically inhibited the growth of EGFR-TKI-resistant lung cancer cell lines, including H1975 (with an L858R/T790M double mutation of EGFR) and A549 (with a KRAS mutation). nih.govnih.gov Furthermore, in tumor-bearing mice, the combination of docetaxel plus this compound delayed tumor growth and extended their lifespan. nih.govnih.gov Neither this compound nor docetaxel affected the pharmacokinetic profile of the other drug, suggesting the synergistic effect is likely due to enhanced anti-cancer activity rather than altered drug metabolism. nih.govnih.gov

Preclinical Rationale for Combination with Irinotecan

The preclinical rationale for combining this compound with irinotecan stems from their distinct mechanisms of action, which could potentially lead to enhanced anti-tumor effects, particularly in treatment-refractory cancers like metastatic colorectal cancer. Irinotecan is a topoisomerase I inhibitor that causes DNA damage and cell death. wikipedia.orgimpactfactor.org this compound is a VDA that disrupts tumor vasculature, leading to oxygen and nutrient deprivation in the tumor. nih.govresearchgate.netresearchgate.net Combining a VDA with a cytotoxic agent like irinotecan could theoretically improve drug delivery to the tumor periphery (targeted by VDA effects) and enhance the killing of cancer cells by irinotecan, especially in areas made hypoxic by this compound. Preclinical studies have shown that this compound is effective in disrupting tumor vasculature. nih.govresearchgate.netresearchgate.net While clinical trials investigating this combination exist, the preclinical rationale is based on the potential for complementary mechanisms to overcome resistance and enhance efficacy. researchgate.netnih.gov

Combination with Radiotherapy in Preclinical Models

Preclinical studies have also investigated the combination of this compound with radiotherapy, demonstrating enhanced anti-tumor efficacy in xenograft mouse models of lung squamous cell carcinoma. nih.govresearchgate.netfishersci.ca Short-term treatment with this compound plus irradiation (IR) significantly reduced tumor volume compared to IR alone. nih.gov Specifically, the combination treatment resulted in a marked reduction in the number of blood vessels and caused more extensive tumor necrosis, leading to a significantly large hypoxic area and decreased expression of hypoxia-related signaling molecules like HIF-1α, Glut-1, and VEGF, as well as the proliferation marker Ki-67. nih.gov Long-term administration of the combination also reduced tumor volume and delayed tumor growth. nih.gov

Tumor Volume Reduction in Lung Squamous Cell Carcinoma Xenografts (Relative to Control)

Treatment GroupTumor Volume Reduction at 24hTumor Volume Reduction at 72h
IR aloneSignificant reduction (p=0.006)Not specified relative to control in snippet
This compound + IR (d1)29% (p=0.049) nih.gov59% (p=0.049) nih.gov
This compound aloneNot specified relative to control in snippetNot specified relative to control in snippet
This compound + IR (d1) vs IR alone1.2-fold reduction nih.gov1.5-fold reduction nih.gov
This compound + IR (d1) vs this compound alone2.3-fold reduction (p=0.001) nih.gov3.1-fold reduction (p<0.001) nih.gov

Note: Data extracted from snippet nih.gov. Specific numerical values for all groups relative to control at both time points were not available in the provided text.

Tumor Growth Inhibition (TGI) and Tumor Growth Delay (TGD) at 72h

ComparisonTGI (%)TGD (%)p-value
This compound + IR vs IR alone71280.001, 0.004

Note: Data extracted from snippet nih.gov.

The combination treatment also led to a marked reduction in the number of blood vessels (p < 0.005). nih.gov

Combination with Immunotherapeutic Agents

The combination of VDAs like this compound with immunotherapies, particularly immune checkpoint inhibitors, has emerged as a promising approach in preclinical research. This compound's ability to disrupt tumor vessels can lead to changes in the tumor microenvironment, potentially increasing the accessibility of immune cells and enhancing the efficacy of immunotherapeutic agents.

Synergy with Anti-PD-1 Antibodies in Syngeneic Models

Preclinical studies using syngeneic mouse models have demonstrated a synergistic effect between this compound and anti-PD-1 antibodies. In a SMAD4-deficient mouse colorectal cancer model (3349LM), the combination of this compound with an anti-PD-1 antibody showed enhanced anticancer activity compared to either treatment alone. aacrjournals.orgresearchgate.net This suggests that this compound can potentiate the effects of PD-1 blockade in certain tumor contexts, including those that may not typically respond well to immunotherapy, such as microsatellite stable (MSS) type cancers. aacrjournals.orgresearchgate.net

Modulation of Dendritic Cell (DC) Maturation via Rho Signaling Pathway

This compound has been found to induce the maturation of dendritic cells (DCs). aacrjournals.orgresearchgate.net This effect is mediated through the Rho signaling pathway in DCs. aacrjournals.orgresearchgate.netnih.gov Mature DCs are crucial for initiating effective anti-cancer immunity as they play critical roles in priming immune responses. aacrjournals.orgresearchgate.net The activation of DCs by this compound via the Rho signaling pathway suggests a mechanism by which this compound can exert immune-boosting effects, making it a potential combination partner for immune checkpoint inhibitors. aacrjournals.orgresearchgate.netnih.govmdpi.com The active metabolite of this compound, S516, has also been shown to induce DC activation through the Rho signaling pathway in bone marrow-derived DCs. nih.gov

Research in Specific Genetic Contexts (e.g., SMAD4-Deficient Cancer Models)

Research into the combination of this compound and immunotherapeutic agents has explored specific genetic contexts, notably in SMAD4-deficient cancer models. The loss of SMAD4 is recognized as a poor prognostic biomarker in several cancer types, including colorectal, stomach, and pancreas cancers, and is associated with poor clinical outcomes on immunotherapies. aacrjournals.orgresearchgate.net A SMAD4-deficient mouse colorectal cancer cell line (3349LM), derived from a spontaneous intestinal adenocarcinoma in a genetically engineered mouse model (Villin-Cre;Smad4(F/F);Trp53(F/F)), has been utilized for these studies. aacrjournals.orgresearchgate.netaacrjournals.org In this SMAD4-deficient syngeneic model, this compound demonstrated a synergistic effect when combined with an anti-PD-1 antibody. aacrjournals.orgresearchgate.net This finding highlights the potential therapeutic value of this compound in combination with immunotherapy for patients with SMAD4-deficient tumors who may otherwise have limited response to immunotherapy alone. aacrjournals.orgresearchgate.net

Preclinical Pharmacokinetic and Biotransformation Research of Ckd-516

Prodrug Metabolism and Active Metabolite Formation (CKD-516 to S-516)

This compound is designed as an amino acid prodrug of S-516, intended to release the active metabolite in vivo. aacrjournals.orgresearchgate.netresearchgate.net Following intravenous administration in rats and dogs, this compound is rapidly converted to S-516 in the plasma. aacrjournals.orgresearchgate.net This rapid biotransformation ensures that the active compound is readily available to exert its pharmacological effects. aacrjournals.orgresearchgate.net Preclinical studies confirm that this conversion is nearly complete, with a low percentage of the parent drug being excreted unchanged. nih.govacs.org

Absorption and Bioavailability Studies in Animal Models (e.g., Caco-2 Permeability Assays, Oral Bioavailability)

The intestinal absorption of this compound and its active metabolite S-516 has been evaluated using in vitro models such as Caco-2 permeability assays. aacrjournals.orgresearchgate.netoup.comchemrxiv.org These studies predicted the intestinal absorption of this compound to be moderate to high. aacrjournals.orgresearchgate.net The apparent permeability values (×106 cm/sec) in the Caco-2 assay were reported as 15.1 for this compound and 35.4 for S-516. aacrjournals.orgresearchgate.net

Oral bioavailability studies in rats demonstrated that this compound has acceptable oral bioavailability, supporting its potential for oral administration. aacrjournals.orgresearchgate.netnih.gov In rats administered 4 mg/kg this compound orally, the oral bioavailability of S-516 was found to be 18.0% in male rats and 29.2% in female rats. nih.gov This indicates a sex difference in the oral bioavailability of the active metabolite in rats. nih.gov

Table: Caco-2 Permeability of this compound and S-516

CompoundApparent Permeability (×106 cm/sec)Predicted Absorption
This compound15.1Moderate to High
S-51635.4Moderate to High

Table: Oral Bioavailability of S-516 in Rats (4 mg/kg this compound oral dose)

Species (Sex)Oral Bioavailability (%)
Rat (Male)18.0
Rat (Female)29.2

Distribution Characteristics (e.g., Plasma Protein Binding)

Preclinical studies have investigated the distribution of S-516, the active metabolite of this compound. aacrjournals.orgresearchgate.net Plasma protein binding of S-516 was found to be high across all species tested, with an unbound fraction of less than or equal to 20%. aacrjournals.orgresearchgate.net High protein binding can influence the distribution and availability of a drug to its target tissues. youtube.comabdn.ac.uk

In distribution studies in rats following intravenous administration, S-516 was primarily distributed in the thymus, lung, and stomach. aacrjournals.orgresearchgate.net The half-life of S-516 in all tissues tested in rats was short, less than 2 hours. aacrjournals.orgresearchgate.net

Table: Plasma Protein Binding of S-516

CharacteristicValue
Unbound Fraction≤ 20%
Protein BindingHigh

Metabolic Pathway Research (e.g., CYP450 Enzyme Inhibition Profiles of S-516)

Metabolic stability studies of S-516 have been conducted using liver microsomes from different species. aacrjournals.orgresearchgate.net S-516 demonstrated comparable metabolic stability in dog and human liver microsomes, with no observed difference between male and female microsomes in these species. aacrjournals.orgresearchgate.net However, a marked difference in the rate of metabolism was observed in rat liver microsomes between male and female rats. aacrjournals.orgresearchgate.net This sex difference in rat metabolism might be attributed to enzymes like CYP2C11, which is expressed only in male rats and can metabolize this compound and S-516. nih.gov This sex difference has not been noted in other species, including humans. nih.gov

In vitro studies assessing the potential for drug-drug interactions have evaluated the inhibition profile of S-516 against various cytochrome P450 (CYP450) enzymes. aacrjournals.orgresearchgate.netevotec.comenamine.netbioivt.com S-516 is generally expected to have low drug-drug interaction potential, with IC50 values greater than 10 μM against most CYP450 enzymes. aacrjournals.orgresearchgate.net However, moderate inhibition was observed against CYP450 1A2 and 2C8. aacrjournals.orgresearchgate.netnih.gov

Table: Metabolic Stability of S-516 in Liver Microsomes

SpeciesMale MicrosomesFemale Microsomes
DogComparable StabilityComparable Stability
HumanComparable StabilityComparable Stability
RatMarked DifferenceMarked Difference

Table: S-516 Inhibition Profile Against CYP450 Enzymes

CYP450 EnzymeIC50Inhibition Potential
Most CYP450s> 10 μMLow
CYP1A2Moderate InhibitionModerate
CYP2C8Moderate InhibitionModerate

Excretion Pathways in Preclinical Species

The excretion pathways of this compound have been investigated in preclinical species, specifically rats. aacrjournals.orgresearchgate.netresearchgate.net Following administration, the excretion of this compound was observed in urine, bile, and feces. aacrjournals.orgresearchgate.net The cumulative excretion percentages in rats were reported as 0.22% in urine, 8.22% in bile, and 4.92% in feces. aacrjournals.orgresearchgate.net These results suggest that in rats, biliary and fecal excretion are the primary routes of elimination for this compound and its metabolites. aacrjournals.orgresearchgate.netfrontiersin.org this compound underwent almost complete biotransformation to S-516, with less than 1% of the unchanged parent drug excreted in the urine. nih.gov

Table: Excretion of this compound in Rats

Excretion PathwayPercentage of Dose Excreted
Urine0.22%
Bile8.22%
Feces4.92%

Advanced Preclinical Research Methodologies and Translational Insights for Ckd-516

Imaging Modalities in Preclinical Vascular and Tumor Response Assessment

Non-invasive imaging techniques play a vital role in monitoring the in vivo activity of VDAs like CKD-516, potentially serving as early predictive biomarkers of therapeutic response. Diverse imaging methods have been applied to evaluate VDAs, including MRI, ultrasound, and optical modalities. mdpi.com

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

DCE-MRI is a widely used imaging modality in preclinical cancer investigations and has been applied to evaluate the vascular disrupting effect of this compound. mdpi.comnih.gov This technique provides insights into tumor perfusion and vascular permeability by measuring the uptake and washout of a contrast agent. plos.org

Studies using DCE-MRI in rabbit VX2 tumor models have shown that this compound treatment leads to a significant decrease in vascular parameters, such as Ktrans (a measure of transfer rate of contrast agent from the blood plasma to the extravascular extracellular space) and initial area under the gadolinium concentration-time curve (IAUGC). nih.govismrm.org These reductions indicate a rapid vascular shutdown effect induced by this compound. For instance, a preclinical study demonstrated a significant decrease in Ktrans and IAUGC parameters from baseline at 4 hours and 24 hours following administration of this compound at a dose of 0.7 mg/kg in a rabbit VX2 tumor model. nih.gov Partial recovery of these parameters was observed at 48 hours. nih.gov Tumors with high initial Ktrans values, indicative of well-developed pre-existing vasculature, showed a greater reduction in DCE-MRI parameters after this compound treatment. nih.gov

Serial changes in DCE-MRI parameters have been observed following this compound treatment. In a rabbit VX2 intramuscular tumor model, DCE-MRI revealed peripheral enhancement of tumors suggesting central necrosis. plos.orgresearchgate.net Ktrans and iAUC maps demonstrated a reduction of values at 4 hours and partial recovery at 1 week follow-up. plos.org

Table 1: Changes in DCE-MRI Parameters Following this compound Treatment in Rabbit VX2 Tumor Model (0.7 mg/kg dose) nih.gov

ParameterBaseline4 hours24 hours48 hours
Ktrans Change (%)0-39.9-32.2+22.9
IAUGC Change (%)0-45.0-36.5+34.8

Note: Data represents approximate percentage change from baseline.

Bioluminescence Imaging (BLI)

Bioluminescence imaging (BLI) is a simple and widely used optical imaging modality in preclinical cancer research, particularly in mice, for monitoring tumor development, growth, and response to therapy. mdpi.comsci-hub.se It requires tumor cells to be transfected to express luciferase, and the administration of a luciferin substrate. mdpi.com

In the context of this compound, BLI has been used to assess the therapeutic efficacy in xenograft models. Studies in mice bearing luciferized hepatocellular carcinoma (HCC) cells showed that BLI signals in the this compound group abruptly decreased initially, but recovered at seven days after treatment. researchgate.netnih.gov This rapid initial decrease suggests a quick reduction in tumor viability or metabolic activity, consistent with a vascular disrupting effect. In contrast, doxorubicin-treated tumors showed a gradual decrease in BLI signals over the same period. researchgate.netnih.gov The combination of this compound and doxorubicin resulted in abruptly reduced BLI signals that remained suppressed for the 7-day period, reflecting additive effects. researchgate.netiiarjournals.org

Table 2: Summary of BLI Signal Changes in HCC Xenograft Model researchgate.netnih.goviiarjournals.org

Treatment GroupInitial BLI Signal ChangeBLI Signal at 7 DaysInterpretation
ControlIncreaseContinued IncreaseActive tumor growth
DoxorubicinGradual DecreaseDecreasedCytotoxic effect
This compoundAbrupt DecreaseRecoveredRapid vascular shutdown, followed by rebound
This compound + DoxorubicinAbrupt DecreaseRemained SuppressedAdditive effects, preventing rebound phenomenon

Dynamic Contrast-Enhanced Ultrasonography

Dynamic contrast-enhanced ultrasonography (DCE-US) is another imaging technique used to evaluate tumor perfusion and the effects of vascular disrupting agents like this compound. e-ultrasonography.orgnih.gov This method involves the use of ultrasound contrast agents to assess blood flow and vascularity within the tumor.

Preclinical studies using DCE-US in rabbit VX2 liver tumors have demonstrated that this compound treatment can cause disruption of tumor perfusion as early as two hours after administration. nih.gov DCE-US allows for the quantification of early hemodynamic changes induced by this compound, providing parameters such as peak intensity (PI), slope coefficient of the wash-in, time to peak intensity (TTP), mean transit time (MTT), and area under the time-intensity curve (AUC). nih.gov These parameters can be used to effectively quantify the therapeutic efficacy of this compound. nih.gov

Histopathological and Molecular Staining Techniques for Preclinical Evaluation

Histopathological and molecular staining techniques provide crucial microscopic details about the cellular and tissue-level effects of this compound on tumors, complementing the information obtained from imaging studies.

Hematoxylin and Eosin (H&E) Staining for Histology and Necrosis

Hematoxylin and eosin (H&E) staining is a standard histopathological technique used to examine tissue morphology, including the extent of tumor necrosis. plos.orgresearchgate.netrsna.org H&E staining provides a general overview of tissue architecture, allowing for the identification of necrotic areas characterized by cellular disintegration and loss of normal tissue structure. iiarjournals.org

In preclinical studies of this compound, H&E staining has been widely used to assess the degree and pattern of tumor necrosis induced by the VDA. This compound-treated tumors typically show extensive central necrosis, while the peripheral layers may remain viable. researchgate.netnih.gov This pattern of necrosis is consistent with the mechanism of action of VDAs, which primarily target the established tumor vasculature in the central region of the tumor. nih.govnih.gov Studies combining this compound with other therapies, such as doxorubicin or radiation, have shown more extensive central and peripheral necrosis compared to monotherapy, as evaluated by H&E staining. researchgate.netnih.govnih.gov

Table 3: Histopathological Findings (H&E Staining) in Xenograft Models researchgate.netnih.gov

Treatment GroupNecrosis PatternViable Regions
ControlNot observedEntire tumor viable
DoxorubicinMild and scattered necrosisViable throughout
This compoundExtensive central necrosisPeripheral layers viable
This compound + DoxorubicinMore extensive central and peripheral necrosisSmaller viable peripheral layers

Quantification of the necrotic area on H&E-stained sections is often performed to objectively compare the effects of different treatments. nih.gov

TUNEL Staining for Apoptosis/Necrosis

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick-end labeling) staining is a technique used to detect DNA fragmentation, which is a characteristic feature of both apoptosis (programmed cell death) and necrosis. researchgate.netrsna.org TUNEL staining can help to visualize and quantify the extent of cell death within tumor tissues following treatment with this compound. iiarjournals.org

Preclinical studies have utilized TUNEL staining to assess the areas of apoptosis/necrosis in this compound-treated tumors. Brown-stained areas on TUNEL staining are indicative of cells with DNA damage, reflecting apoptosis or necrosis. iiarjournals.orgiiarjournals.org In control tumors, necrosis/apoptosis is typically not observed by TUNEL staining. iiarjournals.orgiiarjournals.org this compound treatment has been shown to induce significant areas of necrosis/apoptosis, predominantly in the central tumor regions, consistent with its vascular disrupting activity. iiarjournals.orgiiarjournals.org Combination therapies involving this compound have demonstrated even larger areas of necrosis/apoptosis, sometimes extending to both central and peripheral portions of the tumor. iiarjournals.orgiiarjournals.org

Quantitative analysis of TUNEL staining has provided data on the percentage area of necrosis/apoptosis in tumors. For example, in a hepatocellular carcinoma xenograft model, the combination of this compound and doxorubicin resulted in a significantly higher percentage area of necrosis/apoptosis compared to either monotherapy or the control group. iiarjournals.org

Table 4: Quantification of Necrosis/Apoptosis Area (TUNEL Staining) in HCC Xenograft Model at 7 Days iiarjournals.org

Treatment GroupPercentage Area of Necrosis/Apoptosis (%) (Mean ± SD)
Control6.3 ± 6.6
Doxorubicin26.2 ± 15.5
This compound34.3 ± 28.0
This compound + Doxorubicin56.5 ± 18.7

One-way ANOVA revealed significant differences between each group (p=0.001). iiarjournals.org

TUNEL staining, in conjunction with H&E staining and imaging modalities, provides a comprehensive picture of the cellular and tissue-level effects of this compound on tumor response.

Immunohistochemical Analysis of Biomarkers (e.g., CD31, HIF-1α, Glut-1, VEGF, Ki-67)

Immunohistochemical (IHC) analysis is a crucial preclinical methodology used to evaluate the expression levels and spatial distribution of key biomarkers within tumor tissues following this compound treatment. This technique provides insights into the compound's impact on tumor vasculature, hypoxia, metabolism, and proliferation.

Studies utilizing IHC have examined the expression of markers such as CD31, HIF-1α, Glut-1, VEGF, and Ki-67 in xenograft models treated with this compound, both as a monotherapy and in combination with other treatments like irradiation (IR) researchgate.netnih.govnih.govx-mol.net.

CD31: As a marker for endothelial cells, CD31 staining is used to assess microvessel density (MVD) and the integrity of tumor vasculature. Preclinical studies have shown that this compound treatment leads to a marked reduction in the number of blood vessels, indicating its vascular disrupting activity researchgate.netnih.govnih.govx-mol.net. For instance, in a lung squamous cell carcinoma xenograft model, combination treatment with this compound and IR significantly reduced the number of blood vessels compared to control groups researchgate.netnih.govnih.govx-mol.net. In hepatocellular carcinoma xenografts, this compound alone and in combination with doxorubicin significantly decreased MVD iiarjournals.org.

HIF-1α: Hypoxia-inducible factor-1 alpha (HIF-1α) is a key regulator of the hypoxic response in tumors. This compound-induced vascular disruption leads to decreased blood flow and increased tumor hypoxia, which in turn can upregulate HIF-1α expression researchgate.netnih.govnih.govx-mol.netplos.org. IHC analysis has shown increased HIF-1α expression following this compound treatment, reflecting the induced hypoxic state within the tumor microenvironment researchgate.netnih.govnih.govx-mol.net. However, the timing and context of treatment can influence HIF-1α levels; one study observed decreased HIF-1α expression with short-term combination treatment but increased expression with long-term combination treatment researchgate.netnih.govnih.gov.

Glut-1: Glucose transporter 1 (Glut-1) is often overexpressed in hypoxic tumor regions to facilitate glucose uptake. Its expression is regulated by HIF-1α. IHC for Glut-1 can provide further evidence of tumor hypoxia and altered glucose metabolism. Studies have shown decreased Glut-1 expression in tumors following certain this compound treatment regimens, correlating with changes in hypoxia markers researchgate.netnih.govnih.govx-mol.net.

VEGF: Vascular endothelial growth factor (VEGF) is a crucial factor in angiogenesis. While VDAs like this compound target existing vessels, the resulting hypoxia can stimulate VEGF expression as a compensatory mechanism to promote new blood vessel formation researchgate.netnih.govnih.govx-mol.netplos.orgnih.gov. IHC analysis of VEGF expression after this compound treatment has yielded varied results depending on the treatment schedule, with both decreases and increases reported, highlighting the complex interplay between vascular disruption and angiogenic signaling researchgate.netnih.govnih.govx-mol.net.

Ki-67: Ki-67 is a nuclear protein associated with cell proliferation. Changes in Ki-67 expression following this compound treatment can indicate the impact on tumor cell growth. Studies have utilized Ki-67 IHC to assess the antiproliferative effects of this compound, often observing decreased expression, particularly in combination therapies that enhance tumor necrosis researchgate.netnih.govnih.govx-mol.net.

These IHC studies collectively demonstrate the ability of this compound to disrupt tumor vasculature, induce hypoxia, and impact the expression of key proteins involved in angiogenesis, metabolism, and proliferation.

Mechanistic Linkages to Tumor Microenvironment Dynamics

The efficacy of this compound is intricately linked to its effects on the tumor microenvironment (TME), the complex ecosystem surrounding tumor cells that includes blood vessels, immune cells, stromal cells, and signaling molecules nih.govarxiv.org. This compound, as a VDA, directly targets the vascular component of the TME, triggering a cascade of events that influence other aspects of this environment.

Investigation of Tumor Hypoxia and its Modulations

A primary consequence of this compound's vascular disrupting activity is the induction of severe tumor hypoxia researchgate.netnih.govnih.govx-mol.netplos.org. By rapidly shutting down blood flow to the tumor core, this compound deprives cancer cells of oxygen and nutrients, leading to widespread necrosis nih.govresearchgate.netnih.goviiarjournals.org. This induced hypoxia is a critical factor in the antitumor effects of this compound.

However, tumor hypoxia is a dynamic process and can also contribute to treatment resistance plos.orgwindows.netdntb.gov.ua. In response to hypoxia, tumor cells can upregulate survival pathways, including those mediated by HIF-1α, which can promote angiogenesis and alter metabolism, potentially facilitating the survival and regrowth of peripheral tumor cells that are not as severely affected by the VDA plos.orgnih.govmdpi.com. Preclinical studies investigating this compound have utilized methods such as pimonidazole staining to directly visualize hypoxic regions within tumors researchgate.netnih.govnih.govx-mol.net. These studies have confirmed that this compound treatment leads to significantly large hypoxic areas researchgate.netnih.govnih.govx-mol.net.

Immune Cell Interactions within the Tumor Microenvironment

The tumor microenvironment contains a diverse population of immune cells that can either promote or inhibit tumor growth nih.govarxiv.orgmdpi.comfrontiersin.org. While the primary mechanism of this compound involves vascular disruption and induced necrosis, its impact on immune cell interactions within the TME is an emerging area of interest.

Vascular disruption and the resulting tumor cell death can potentially influence the infiltration and activity of immune cells. Necrotic cell death can release damage-associated molecular patterns (DAMPs) that may stimulate an immune response. Conversely, the highly hypoxic and immunosuppressive nature of the TME can also hinder effective anti-tumor immunity arxiv.orgmdpi.comfrontiersin.org.

Research into the interplay between VDAs and the immune system is ongoing. While specific detailed findings on this compound's direct modulation of immune cell populations like T cells, macrophages, or dendritic cells within the tumor microenvironment were not extensively detailed in the provided search results, the broader understanding of the TME suggests that this compound's induction of hypoxia and necrosis likely influences the local immune landscape. Future preclinical studies could further explore how this compound treatment impacts immune cell infiltration, polarization (e.g., M1/M2 macrophages), and the expression of immune checkpoint molecules within the TME.

Development of Preclinical Predictive Biomarkers

Identifying predictive biomarkers is crucial for determining which patients are most likely to benefit from a specific therapy mdpi.com. For VDAs like this compound, preclinical research aims to identify markers that can predict treatment response or resistance.

Based on its mechanism of action, potential preclinical predictive biomarkers for this compound could be related to the tumor vasculature, the degree of hypoxia, or the tumor's ability to respond to vascular disruption. Markers of vascular density (like CD31) or indicators of baseline tumor perfusion could potentially predict sensitivity to vascular disruption. Similarly, the expression levels of hypoxia-related markers (HIF-1α, Glut-1) or the activity of hypoxia-inducible pathways might correlate with the extent of VDA-induced necrosis or the likelihood of developing hypoxia-mediated resistance plos.orgmdpi.com.

Furthermore, the expression of tubulin or factors influencing tubulin polymerization in tumor endothelial cells could potentially serve as predictive markers, as this compound directly targets tubulin nih.govresearchgate.netnih.gov.

While the provided search results highlight the evaluation of various biomarkers (CD31, HIF-1α, etc.) in response to this compound treatment, they also indicate that the selection of optimal tumor types for VDA development is challenging and that, so far, there have been no established biomarkers for predicting the efficacy of VDAs nih.gov. This underscores the ongoing need for preclinical research to identify and validate reliable predictive biomarkers for this compound and other VDAs. Advanced imaging techniques, such as PET/MRI, which can simultaneously evaluate vascular and metabolic parameters, are also being explored for monitoring tumor response to this compound and could potentially contribute to biomarker development plos.orgsemanticscholar.org.

Q & A

Q. What is the primary mechanism of action of CKD-516 in targeting solid tumors?

this compound acts as a vascular disrupting agent (VDA) by inhibiting tubulin polymerization, leading to the collapse of tumor vasculature and subsequent necrosis. Its hydrochloride form (Valecobulin) is a prodrug metabolized into the active compound S516, which directly disrupts microtubule dynamics in endothelial cells . Preclinical studies in rabbit VX2 liver tumor models demonstrate significant reductions in tumor perfusion parameters (e.g., D and fD* via IVIM DW MRI) within 4 hours of administration, confirming its vascular targeting effects .

Q. What experimental models are commonly used to evaluate this compound’s efficacy?

Rabbit VX2 liver tumor models are widely employed, with dosing based on human-equivalent conversions (e.g., 9 mg/m² in humans ≈ 0.75 mg/kg in rabbits). Studies typically use randomized controlled designs, with endpoints including tumor viability (via bioluminescence imaging), histopathology (IHC for vascular markers), and imaging parameters (MRI for hemorrhage/necrosis) . Dose-response relationships are assessed using multiple this compound concentrations (e.g., 5–12 mg/m²), with toxicity monitored through survival rates and adverse events .

Q. How is this compound administered in preclinical studies, and what are the key pharmacokinetic considerations?

this compound is administered intravenously via slow auricular vein injection (1 mL/min) in rabbit models. Pharmacokinetic studies focus on its conversion to the active metabolite S516, which exhibits a tubulin polymerization IC₅₀ of 4.29 μM. Researchers must account for species-specific metabolic differences and validate purity using HPLC or mass spectrometry for new batches .

Advanced Research Questions

Q. How do imaging modalities like IVIM DW MRI quantitatively assess this compound’s vascular disrupting effects?

IVIM DW MRI measures perfusion-related parameters (f, D*) and diffusion-related metrics (ADC, D) to track vascular changes. In rabbit models, a 4-hour post-treatment drop in fD* correlates with tumor size reduction (Spearman’s P = 0.009), serving as an early predictor of response. However, ADC values increase at 24 hours due to necrosis, highlighting the need for multi-timepoint imaging to resolve conflicting interpretations .

Q. What contradictions exist in dosing and toxicity data for this compound, and how can they be resolved?

Higher doses (12 mg/m²) in rabbits correlate with mortality, but confounding factors (e.g., repeated anesthesia, surgical stress) complicate toxicity attribution. Researchers should use factorial experimental designs to isolate this compound’s effects and employ Kaplan-Meier survival analysis with Bonferroni correction for multi-group comparisons . Dose translation from animals to humans requires allometric scaling adjusted for body surface area and renal/hepatic function .

Q. How does this compound synergize with immunotherapies like anti-PD-1 in colorectal cancer (CRC) models?

this compound activates dendritic cells via Rho signaling, enhancing immune infiltration in SMAD4-deficient MSS-CRC. Preclinical studies combine this compound (9 mg/m²) with anti-PD-1 mAbs, showing synergistic tumor growth inhibition. Researchers use flow cytometry to quantify CD8+ T-cell infiltration and RNA-seq to identify upregulated immune pathways (e.g., IFN-γ signaling) .

Q. What role does the metabolite S516 play in overcoming drug resistance mechanisms?

S516’s tubulin-binding activity persists longer in plasma than the prodrug, enabling sustained vascular disruption. Resistance studies in xenograft models compare S516’s efficacy against paclitaxel-resistant lines using tubulin polymerization assays and transcriptomic profiling (e.g., βIII-tubulin isoform overexpression) .

Methodological Guidance

  • For combination therapy studies : Use factorial ANOVA to assess interaction effects between this compound and adjuvant therapies (e.g., sorafenib). BLI and MRI data should be normalized to baseline measurements to control for inter-tumor variability .
  • For translational dose optimization : Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolic clearance .
  • For resolving imaging contradictions : Perform Bland-Altman analysis to evaluate intra-observer variability in IVIM parameter quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CKD-516
Reactant of Route 2
CKD-516

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。